

Spectroscopic Profile of 2-Hydroxy-2-methylpropanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxy-2-methylpropanal**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-2-methylpropanal** (CAS No: 20818-81-9), a versatile bifunctional molecule with applications in synthetic organic chemistry and atmospheric chemistry. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols to facilitate the identification and characterization of this compound.

Core Spectroscopic Data

The structural elucidation of **2-Hydroxy-2-methylpropanal**, with the molecular formula $C_4H_8O_2$, relies on a combination of spectroscopic techniques. The following sections present the key data obtained from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy

While a publicly available experimental 1H NMR spectrum for **2-Hydroxy-2-methylpropanal** is not readily found, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures, such as 2-methylpropanal.^{[1][2]} The protons in **2-Hydroxy-2-**

methylpropanal are in three distinct chemical environments: the aldehyde proton, the hydroxyl proton, and the methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The experimental data for **2-Hydroxy-2-methylpropanal** in Chloroform-d (CDCl₃) is available.[3]

Table 1: ¹³C NMR Spectroscopic Data for **2-Hydroxy-2-methylpropanal**

Carbon Atom	Chemical Shift (δ) in ppm
Carbonyl Carbon (C=O)	~205
Quaternary Carbon (C-OH)	~75
Methyl Carbons (-CH ₃)	~22

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Hydroxy-2-methylpropanal** is expected to show characteristic absorption bands for the hydroxyl (O-H) and aldehyde (C=O and C-H) groups. While a specific experimental spectrum for this compound is not widely published, the expected absorption ranges can be inferred from data on related compounds and general spectroscopic principles. [4][5][6][7]

Table 2: Characteristic IR Absorption Bands for **2-Hydroxy-2-methylpropanal**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
Hydroxyl (-OH)	O-H stretch (broad)	3600 - 3200
Aldehyde (CHO)	C=O stretch (strong)	1740 - 1720
Aldehyde (CHO)	C-H stretch (aldehyde)	2850 - 2800 and 2750 - 2700
Alkyl (-CH ₃)	C-H stretch	2975 - 2870

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Hydroxy-2-methylpropanal**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[\[8\]](#)[\[9\]](#) Predicted mass spectrometry data for various adducts is also available.[\[10\]](#)

Table 3: Predicted Mass Spectrometry Data for **2-Hydroxy-2-methylpropanal** Adducts

Adduct	m/z
[M+H] ⁺	89.0597
[M+Na] ⁺	111.0416
[M-H] ⁻	87.0452

The fragmentation pattern in electron ionization (EI) mass spectrometry for aldehydes often involves α -cleavage and McLafferty rearrangement. For **2-Hydroxy-2-methylpropanal**, characteristic fragments would be expected from the loss of functional groups or alkyl fragments.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of a small organic molecule like **2-Hydroxy-2-methylpropanal** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more scans, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy Protocol

A typical procedure for obtaining an ATR-FTIR spectrum is:

- Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol

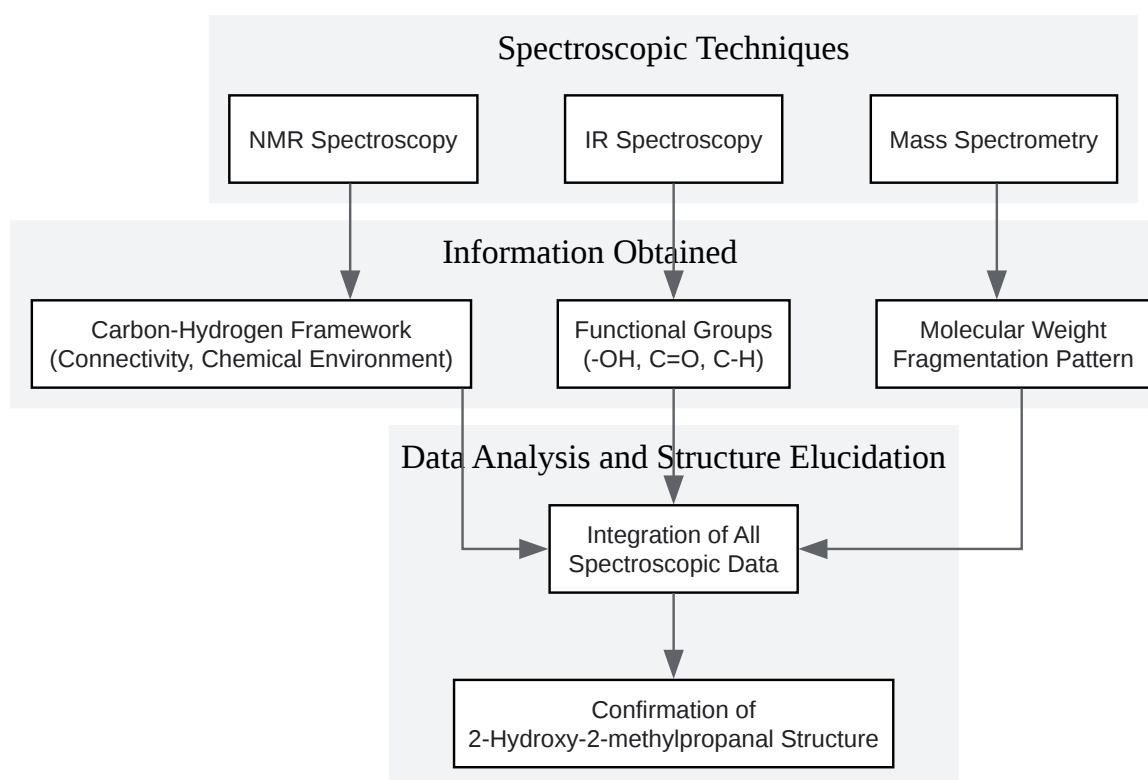
The following outlines a general GC-MS protocol for the analysis of a volatile compound like **2-Hydroxy-2-methylpropanal**:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 $\mu\text{g}/\text{mL}$) in a volatile organic solvent such as dichloromethane or methanol.
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
- Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-300.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
- Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to library databases.

Visualizing Spectroscopic Analysis Workflows

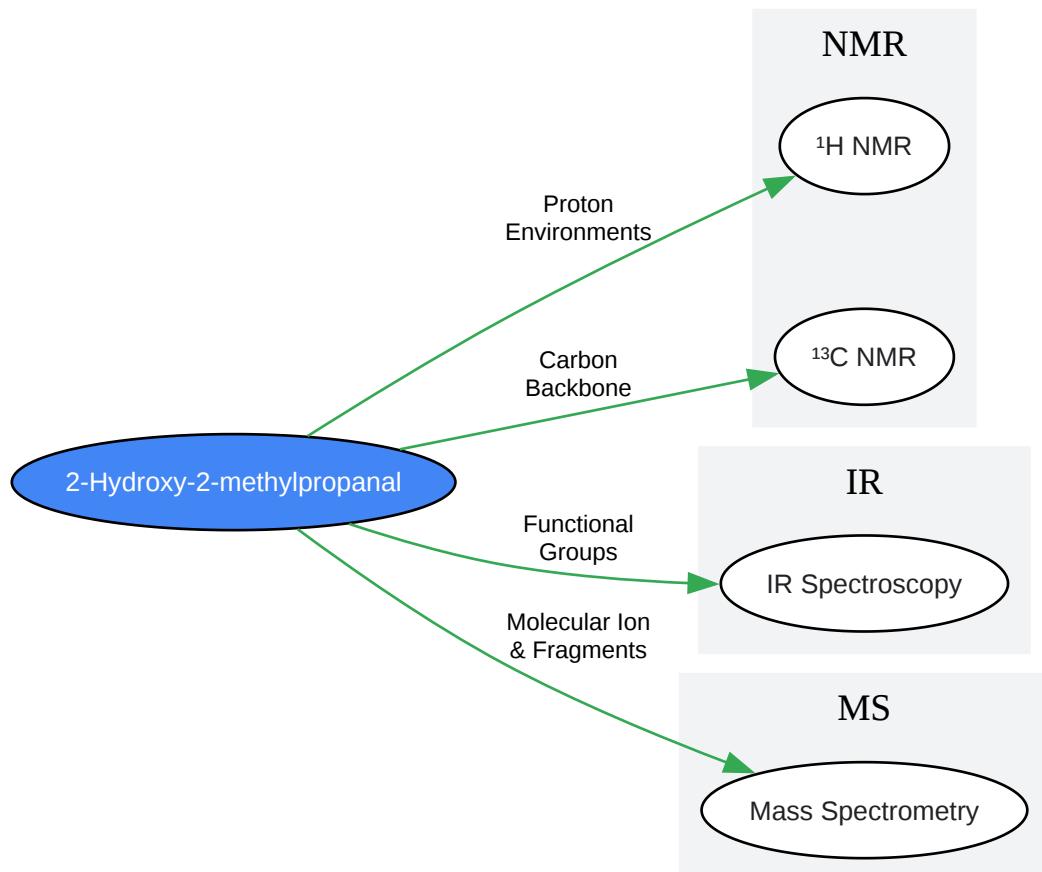
The logical flow of spectroscopic analysis for structural elucidation can be visualized as follows:



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Caption: Workflow for the spectroscopic analysis and structural confirmation of **2-Hydroxy-2-methylpropanal**.

The relationship between the different spectroscopic techniques and the structural information they provide is crucial for unambiguous compound identification.



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Caption: Interrelationship of spectroscopic techniques in the characterization of **2-Hydroxy-2-methylpropanal**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-2-methylpropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210290#spectroscopic-data-nmr-ir-ms-of-2-hydroxy-2-methylpropanal>]

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